

Phenylglyoxal Monohydrate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Phenylglyoxal monohydrate

Cat. No.: B1357079

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An In-depth Examination of its Chemical Properties, Structure, and Reactivity for Applications in Life Sciences and Synthetic Chemistry

Phenylglyoxal monohydrate, a versatile dicarbonyl compound, serves as a crucial reagent in biochemical research and a valuable building block in organic synthesis. Its unique structure, featuring adjacent ketone and hydrated aldehyde functionalities, underpins its reactivity, particularly its well-established role in the specific chemical modification of arginine residues in proteins. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and key reaction mechanisms of **phenylglyoxal monohydrate**, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Phenylglyoxal is commercially available and most commonly handled in its more stable monohydrate form, which exists as a white to light yellow crystalline powder.^[1] The anhydrous form is a yellow liquid that is prone to polymerization upon standing.^{[2][3]} The hydrate can be converted back to the anhydrous liquid by heating, which drives off the water molecule.^{[2][3]}

Summary of Physical and Chemical Data

The following tables summarize the key quantitative data for **phenylglyoxal monohydrate** and its anhydrous form.

Table 1: General and Physical Properties

Property	Phenylglyoxal Monohydrate	Phenylglyoxal (Anhydrous)	Source(s)
Appearance	White to light yellow crystalline powder	Yellow liquid	[1][2][3]
Molecular Formula	C ₈ H ₈ O ₃	C ₈ H ₆ O ₂	[4][5][6][7]
Molecular Weight	152.15 g/mol	134.13 g/mol	[4][5][6][7][8]
Melting Point	76-79 °C	Not Applicable	[2][4][9]
Boiling Point	142 °C (at 125 mmHg)	63-65 °C (at 0.5 mmHg)	[2][4][9]
Solubility	Partly miscible with water; soluble in hot water and common organic solvents like acetone and ethanol.	Soluble in common organic solvents.	[1][4][10]

Table 2: Chemical Identifiers

Identifier	Phenylglyoxal Monohydrate	Phenylglyoxal (Anhydrous)	Source(s)
CAS Number	1075-06-5	1074-12-0	[2]
IUPAC Name	2,2-dihydroxy-1-phenylethan-1-one	2-oxo-2-phenylacetaldehyde	[5][11]
SMILES	<chem>OC(O)C(=O)C1=CC=CC=C1</chem>	<chem>O=C(C=O)c1ccccc1</chem>	[2][5]
InChI Key	NBIBDIKAOBCFJN-UHFFFAOYSA-N	OJUGVDODNPJEEC-UHFFFAOYSA-N	[2][5]

Structural Elucidation and Spectroscopic Data

The structure of **phenylglyoxal monohydrate** features a benzoyl group attached to a hydrated aldehyde, forming a geminal diol. This structure is key to its stability and reactivity.

Table 3: Spectroscopic Data

Technique	Solvent/Method	Observed Peaks	Source(s)
^1H NMR	Data available on spectral databases.	Spectra can be found on PubChem and other databases.	[8][12]
^{13}C NMR	Data available on spectral databases.	Spectra can be found on PubChem and other databases.	[9]
FT-IR	KBr Pellet	Characteristic peaks for C=O (ketone), O-H (diol and water), and aromatic C-H stretches are expected.	[8]
Mass Spec.	ESI-MS	Characterized by its molecular ion peak.	[6]

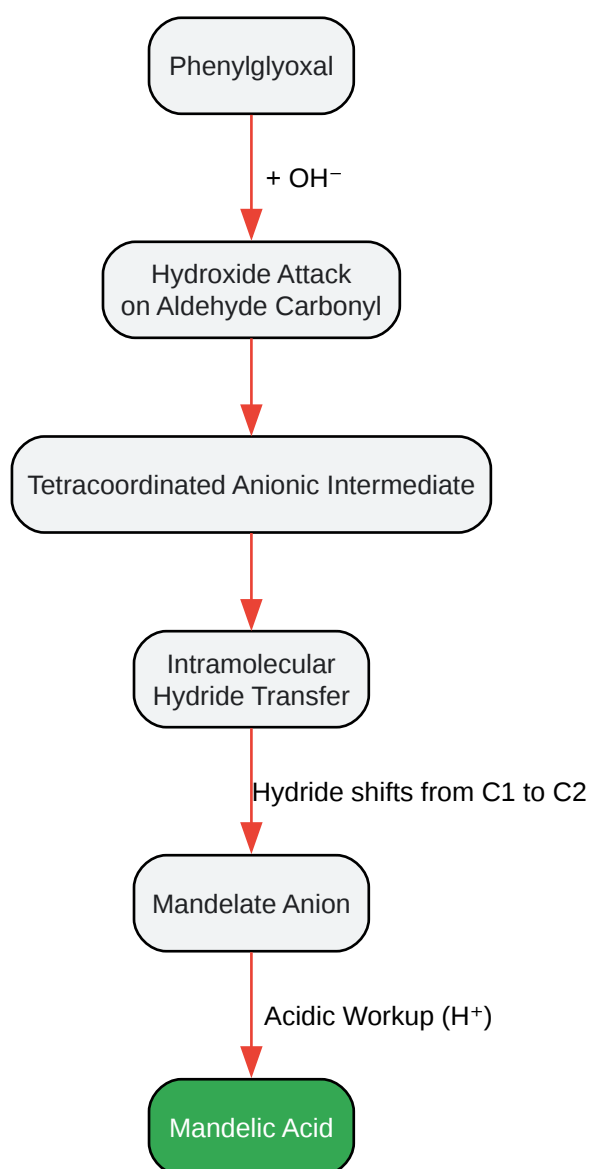
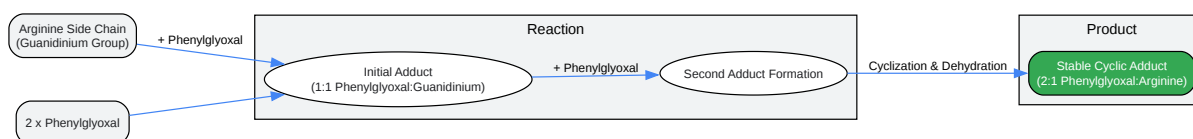
Key Chemical Reactions and Mechanisms

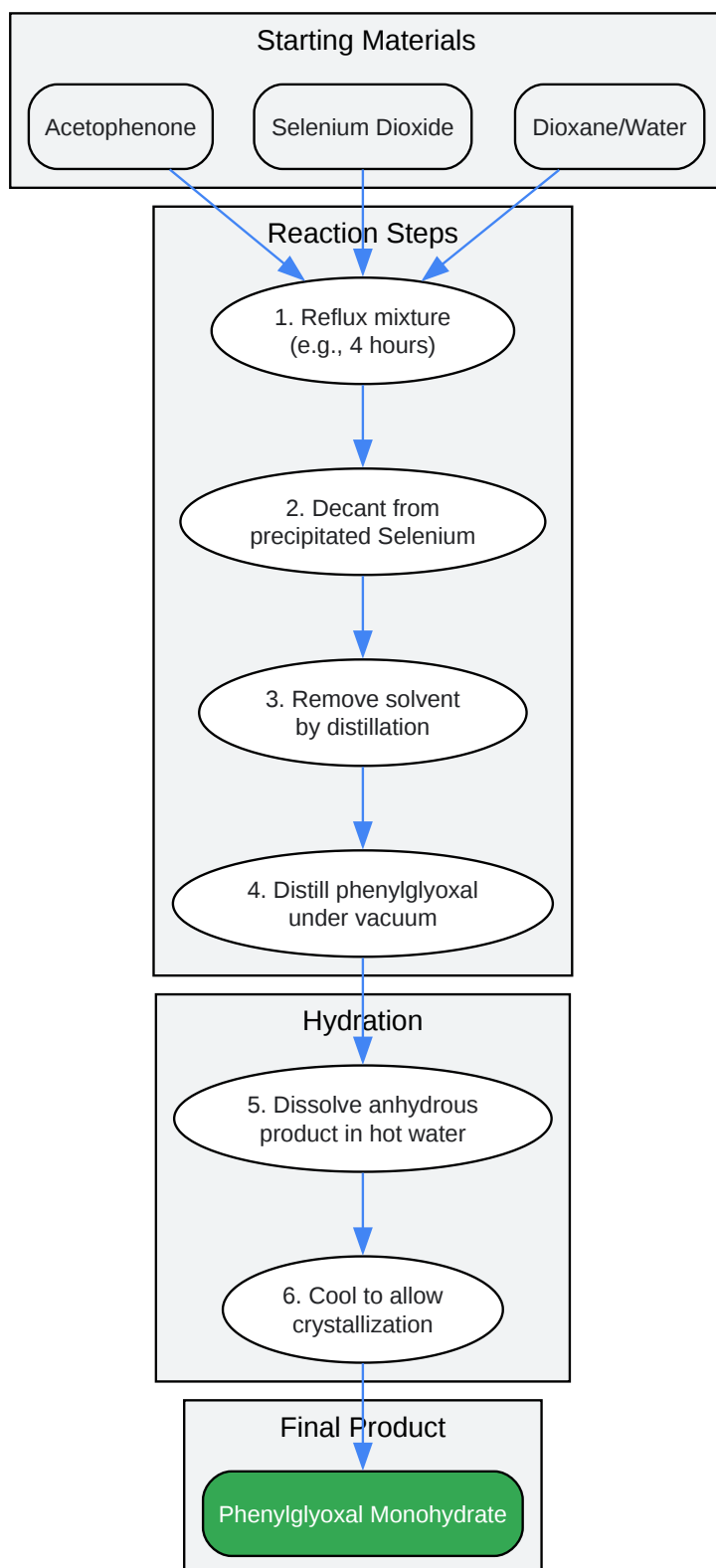
Phenylglyoxal monohydrate is a valuable reagent due to its specific reactivity. Two of its most notable reactions are the modification of arginine residues and the intramolecular Cannizzaro reaction.

Modification of Arginine Residues

Phenylglyoxal is widely used as a specific chemical modifier for the guanidinium group of arginine residues in proteins and peptides.[13] This reaction is highly selective under mild conditions (pH 7-9) and proceeds via the formation of stable cyclic adducts.[1] The stoichiometry of the reaction involves two molecules of phenylglyoxal reacting with one

guanidino group.[14][15] This specific modification is instrumental in studying the functional roles of arginine residues in enzyme catalysis and protein-ligand interactions.[1]





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